(2S,3R,4S,5R)-2-[[(2R,3S,16R,17R,18R,19R)-2,16-dihydroxy-22-(2-hydroxypropan-2-yl)-3,8,8,17,19-pentamethyl-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosan-9-yl]oxy]oxane-3,4,5-triol
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Overview
Description
7,13-Dihydroxy-11-(2-hydroxypropan-2-yl)-1,1,7a,8,13a-pentamethyloctadecahydro-5H-10,12a-epoxycyclopropa[1’,8’a]naphtho[2’,1’:4,5]indeno[2,1-b]oxepin-2-yl pentopyranoside is a complex organic compound with a unique structure that includes multiple hydroxyl groups, a cyclopropane ring, and an epoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a commercial scale .
Chemical Reactions Analysis
Types of Reactions
7,13-Dihydroxy-11-(2-hydroxypropan-2-yl)-1,1,7a,8,13a-pentamethyloctadecahydro-5H-10,12a-epoxycyclopropa[1’,8’a]naphtho[2’,1’:4,5]indeno[2,1-b]oxepin-2-yl pentopyranoside can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones or aldehydes, while reduction can produce alcohols or alkanes .
Scientific Research Applications
7,13-Dihydroxy-11-(2-hydroxypropan-2-yl)-1,1,7a,8,13a-pentamethyloctadecahydro-5H-10,12a-epoxycyclopropa[1’,8’a]naphtho[2’,1’:4,5]indeno[2,1-b]oxepin-2-yl pentopyranoside has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 7,13-Dihydroxy-11-(2-hydroxypropan-2-yl)-1,1,7a,8,13a-pentamethyloctadecahydro-5H-10,12a-epoxycyclopropa[1’,8’a]naphtho[2’,1’:4,5]indeno[2,1-b]oxepin-2-yl pentopyranoside involves its interaction with specific molecular targets and pathways. The hydroxyl groups and epoxy ring play a crucial role in its reactivity and binding to target molecules. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
7-(2-Hydroxypropan-2-yl)-1,4a-dimethyldecahydronaphthalen-1-ol: Shares a similar core structure but lacks the epoxy and cyclopropane rings.
[7-(2-Hydroxypropan-2-yl)-4a-methyl-1-methylidene-2,3,4,5,6,7,8,8a-octahydronaphthalen-2-yl] acetate: Contains similar functional groups but differs in the overall structure and substitution pattern.
Uniqueness
The uniqueness of 7,13-Dihydroxy-11-(2-hydroxypropan-2-yl)-1,1,7a,8,13a-pentamethyloctadecahydro-5H-10,12a-epoxycyclopropa[1’,8’a]naphtho[2’,1’:4,5]indeno[2,1-b]oxepin-2-yl pentopyranoside lies in its complex structure, which includes multiple hydroxyl groups, an epoxy ring, and a cyclopropane ring.
Properties
Molecular Formula |
C35H56O10 |
---|---|
Molecular Weight |
636.8 g/mol |
IUPAC Name |
(2S,3R,4S,5R)-2-[[(2R,3S,16R,17R,18R,19R)-2,16-dihydroxy-22-(2-hydroxypropan-2-yl)-3,8,8,17,19-pentamethyl-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosan-9-yl]oxy]oxane-3,4,5-triol |
InChI |
InChI=1S/C35H56O10/c1-16-12-18-26(30(4,5)41)45-35(44-18)25(16)32(7)21(37)13-34-15-33(34)11-10-22(43-27-24(39)23(38)17(36)14-42-27)29(2,3)19(33)8-9-20(34)31(32,6)28(35)40/h16-28,36-41H,8-15H2,1-7H3/t16-,17-,18?,19?,20?,21-,22?,23+,24-,25-,26?,27+,28-,31-,32-,33?,34?,35?/m1/s1 |
InChI Key |
JKPGINPCCVKTKQ-YCOQZNGPSA-N |
Isomeric SMILES |
C[C@@H]1CC2C(OC3([C@H]1[C@]4([C@@H](CC56CC57CCC(C(C7CCC6[C@@]4([C@H]3O)C)(C)C)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)O)C)O2)C(C)(C)O |
Canonical SMILES |
CC1CC2C(OC3(C1C4(C(CC56CC57CCC(C(C7CCC6C4(C3O)C)(C)C)OC8C(C(C(CO8)O)O)O)O)C)O2)C(C)(C)O |
Synonyms |
12-hydroxycimigenol-3-O-xylopyranoside cimiside A |
Origin of Product |
United States |
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